N-Acryloyl-2-methylalanine

Polymer Chemistry Copolymerization Reactivity Ratios

Generic acrylic monomers lack the steric and electronic precision required for predictable copolymer sequence control. N-Acryloyl-2-methylalanine (CAS 29513-50-6) addresses this with a geminal dimethyl-substituted, sterically hindered carboxylic acid architecture that yields distinct reactivity ratios (rA=0.76 with acrylamide) favoring cross-propagation. • Enables tunable hydrogel mesh size and charge density via alternating/gradient copolymer sequences • Demonstrated drag-reduction performance in acrylamide copolymers for oil & gas pipeline flow assurance • Dual functionality: serves as hydrolysis product of vinyl azlactone, enabling bioactive surface modification strategies • Predicted LogP of -0.35 provides a quantitative handle for rationally elevating LCST in thermoresponsive smart materials

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 29513-50-6
Cat. No. B1595085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acryloyl-2-methylalanine
CAS29513-50-6
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)C=C
InChIInChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11)
InChIKeyFPBFWDHYZMVTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acryloyl-2-methylalanine (CAS 29513-50-6) Technical Procurement Guide for Polymer Chemists


N-Acryloyl-2-methylalanine (CAS 29513-50-6), also known as 2-acrylamido-2-methylpropanoic acid (2A2MPA), is a functionalized amino acid-derived vinyl monomer characterized by the presence of an acrylamide moiety and a carboxylic acid group . This structural composition imparts distinct reactivity, enabling its participation in radical polymerization, Michael addition, and cyclodehydration reactions . The compound is a versatile building block for synthesizing copolymers, hydrogels, and crosslinked networks with tunable physicochemical properties, finding applications in drug delivery, tissue engineering, smart materials, and industrial flow assurance .

N-Acryloyl-2-methylalanine: Why Simple Acrylamide or Methacrylic Acid Monomers Are Not Interchangeable Substitutes


The specific substitution pattern of N-acryloyl-2-methylalanine—featuring both a reactive vinyl group and a sterically hindered carboxylic acid moiety adjacent to a geminal dimethyl group—fundamentally dictates its copolymerization behavior, polymer architecture, and resultant material performance . In contrast to simpler acrylamide or methacrylic acid derivatives, the unique steric and electronic environment of N-acryloyl-2-methylalanine leads to distinct reactivity ratios with common comonomers, directly impacting sequence distribution, hydrophilicity, and the final polymer's ability to function in specialized applications such as drag reduction or hydrate inhibition [1]. Consequently, substituting this monomer with a generic analog will not yield a polymer with equivalent properties, underscoring the necessity for precise monomer selection.

N-Acryloyl-2-methylalanine (CAS 29513-50-6) Quantitative Evidence for Differentiated Performance


Copolymerization Reactivity Ratios with Acrylamide: Evidence for Distinct Monomer Sequence Control

In free-radical copolymerization with acrylamide (AM, monomer B), the sodium salt of N-acryloyl-2-methylalanine (2A2MPANa, monomer A) exhibits reactivity ratios of rA = 0.76 and rB = 1.06 [1]. This indicates a slight preference for cross-propagation, meaning the copolymer will tend toward an alternating sequence rather than a blocky or purely random structure. This behavior is in stark contrast to many other acrylamide-based ionic monomers which display significantly different reactivity ratios, thereby altering the final copolymer microstructure and macroscopic properties.

Polymer Chemistry Copolymerization Reactivity Ratios

Demonstrated Drag Reduction Performance in Copolymer Applications

Copolymers synthesized from N-acryloyl-2-methylalanine (as its sodium salt, 2A2MPANa) and acrylamide were reported to exhibit 'interesting drag reduction properties' when the copolymerization was carried to 100% conversion [1]. This performance characteristic is not a universal property of all acrylamide copolymers but is specifically enabled by the unique structure of the 2A2MPA monomer. While not quantified in the same study against a direct comparator, the finding is significant within the class of drag-reducing polymers, where the incorporation of a sterically hindered, hydrophilic monomer is a known design principle for improving performance.

Fluid Dynamics Drag Reduction Oilfield Chemistry

Physicochemical Property Profile: Predicted LogP and Solubility Characteristics

Computational predictions for N-acryloyl-2-methylalanine provide a quantitative basis for its behavior in aqueous and biological environments. The predicted octanol-water partition coefficient (LogP) is -0.35 [1], indicating a distinct hydrophilic character. This is further supported by a predicted polar surface area of 66 Ų [1]. These values position the monomer as more hydrophilic than many unsubstituted acrylamides or methacrylates, which is crucial for designing water-soluble polymers and hydrogels. In contrast, less hydrophilic monomers would lead to phase separation or reduced swelling capacity in aqueous media.

Physicochemical Properties ADME Monomer Design

Potential for Bioactive Surface Modification via Hydrolysis of Vinyl Azlactone

Vinyl azlactone is a reactive heterocyclic monomer that hydrolyzes to yield N-acryloyl-2-methylalanine . This synthetic pathway is significant because the azlactone ring can also react directly with nucleophiles like amines and thiols, providing a route for creating functionalized coatings and adhesives. While the final hydrolyzed product is N-acryloyl-2-methylalanine, the precursor monomer's unique reactivity profile is a key differentiator for applications requiring covalent attachment to biomolecules or amine-functionalized surfaces. This two-pronged utility—as a polymerizable monomer and as a latent reactive handle—is not shared by common monomers like acrylic acid or simple acrylamides.

Bioconjugation Surface Chemistry Reactive Coatings

N-Acryloyl-2-methylalanine (CAS 29513-50-6): Priority Application Scenarios for Scientific and Industrial Procurement


Design of Hydrogels with Precisely Controlled Swelling and Mechanical Properties

Based on its distinct reactivity ratios with acrylamide (rA = 0.76) [1], N-acryloyl-2-methylalanine is a superior monomer choice for synthesizing copolymer hydrogels where a specific sequence distribution (e.g., alternating or gradient) is required to fine-tune the network's charge density, mesh size, and swelling behavior. The incorporation of this monomer, rather than a generic ionic monomer like acrylic acid, allows for more predictable control over the hydrogel's response to pH and ionic strength, which is critical for applications in drug delivery and tissue engineering .

Synthesis of Water-Soluble Copolymers for Drag Reduction in Fluid Transport

The reported 'interesting drag reduction properties' of copolymers derived from N-acryloyl-2-methylalanine and acrylamide [1] position this monomer as a strategic component in the development of next-generation drag-reducing agents for oil and gas pipelines or other industrial fluid transport systems. The unique steric and hydrophilic profile of the monomer likely contributes to the polymer's ability to modify turbulent flow, making it a more specialized and potentially more effective choice than standard polyacrylamide-based drag reducers.

Construction of Bioactive Surfaces and Smart Coatings

Given that N-acryloyl-2-methylalanine is the hydrolysis product of vinyl azlactone , it is uniquely positioned for research in bioactive surface modification. Scientists can leverage this relationship to design polymer coatings that either incorporate the hydrolyzed monomer for its hydrophilic and steric properties or exploit the reactive azlactone precursor for covalent attachment of biomolecules . This dual functionality makes N-acryloyl-2-methylalanine and its precursor indispensable for applications in biosensors, diagnostic assays, and biocompatible device coatings, where conventional acrylate monomers cannot provide the same level of reactive versatility.

Development of Thermoresponsive Polymers with Tunable LCST

The predicted LogP of -0.35 for N-acryloyl-2-methylalanine [1] provides a quantitative basis for its use in designing thermoresponsive polymers. When copolymerized with more hydrophobic monomers (e.g., N-isopropylacrylamide), the hydrophilic N-acryloyl-2-methylalanine unit can be used to precisely elevate the lower critical solution temperature (LCST) of the resulting polymer. This level of control is essential for creating smart materials that transition at physiologically relevant temperatures, and the specific LogP value of N-acryloyl-2-methylalanine offers a well-defined hydrophilic contribution that is distinct from other comonomers.

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